6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a cyclopropyl group in its structure adds to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to exhibit antimicrobial properties .
Mode of Action
It has been observed that certain molecules of this class can form π–π bonds with specific amino acids in their target proteins .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been associated with the inhibition of certain enzymes, potentially affecting various biochemical pathways .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with antimicrobial activity .
Biochemical Analysis
Biochemical Properties
6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can modulate cellular responses to external stimuli .
Cellular Effects
The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Additionally, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, preventing their normal function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the use of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce toxicity and adverse effects . For instance, high doses of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can lead to liver and kidney damage in animal models . Therefore, it is crucial to determine the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine within tissues can also affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can also affect its stability and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with appropriate reagents. One common method includes refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid . This method yields the imidazo[4,5-b]pyridine ring system with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles through reactions such as the Suzuki coupling reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can introduce various aryl groups to the imidazo[4,5-b]pyridine core, leading to a wide range of substituted derivatives .
Scientific Research Applications
6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, inflammation, and central nervous system disorders.
Biological Studies: The compound is used to study the interactions with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,5-a]pyridine: Commonly found in drugs like zolpidem and alpidem.
Uniqueness
6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. These structural features differentiate it from other imidazopyridine derivatives and contribute to its potential as a versatile compound in scientific research and drug development .
Biological Activity
6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
This compound belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring system. The presence of a bromine atom and a cyclopropyl group enhances its chemical reactivity and potential biological interactions. This compound has been investigated for its role as an inhibitor of various kinases, which are critical in cell signaling pathways associated with cancer progression and other diseases.
Inhibition of Kinases
Research indicates that this compound acts primarily through the inhibition of specific kinases. Kinases are enzymes that facilitate the transfer of phosphate groups to substrates, a process crucial for many cellular functions. By inhibiting these enzymes, this compound can modulate critical signaling pathways involved in cell growth and survival.
- Example of Kinase Inhibition : The compound has shown promise as a dual inhibitor of FLT3 and Aurora kinases, both of which are implicated in acute myeloid leukemia (AML). Studies have demonstrated that it can effectively reduce cell viability in AML cell lines by inducing apoptosis through kinase inhibition .
Induction of Apoptosis
The compound has been observed to induce programmed cell death (apoptosis) in various cancer cell lines. This effect is mediated by the activation of specific signaling pathways that lead to cellular stress and ultimately apoptosis.
- Cell Line Studies : In vitro studies have shown that treatment with this compound results in significant reductions in cell viability across multiple cancer types, including breast cancer and melanoma, with IC50 values indicating potent activity .
The biochemical properties of this compound reveal its interaction with various enzymes and proteins:
- Enzyme Interaction : The compound binds to the ATP-binding sites of kinases, preventing phosphorylation events necessary for downstream signaling. This binding is crucial for its inhibitory action on target enzymes.
- Metabolic Stability : Studies indicate that this compound exhibits stability under laboratory conditions, which is essential for its potential therapeutic use. Its metabolic pathways involve cytochrome P450 enzymes, leading to the formation of metabolites that may also contribute to its biological effects.
Case Studies
- In Vitro Anticancer Activity : A study evaluating various substituted imidazo[4,5-b]pyridine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. For instance, derivatives were tested against C32 and SNB-19 cell lines with notable IC50 values indicating their efficacy in inhibiting tumor growth .
- Kinase Inhibition Profiles : In a comparative study involving multiple kinase inhibitors, this compound was highlighted for its dual inhibition properties against FLT3 and Aurora kinases. The study detailed the binding interactions at the molecular level through crystallography studies that elucidated how this compound fits within the active sites of these kinases .
Summary Table of Biological Activities
Properties
IUPAC Name |
6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-6-3-7-9(11-4-6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTJUZOGRRRITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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